

Bis(m-PEG4)-N-OH: A Technical Overview for Advanced Drug Development

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Compound of Interest

Compound Name: *Bis(m-PEG4)-N-OH*

Cat. No.: *B8106148*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(m-PEG4)-N-OH**, a bifunctional polyethylene glycol (PEG) linker increasingly utilized in the development of sophisticated bioconjugates and targeted therapeutics. This document outlines the core physicochemical properties of **Bis(m-PEG4)-N-OH**, offers a generalized experimental protocol for its application in bioconjugation, and presents a logical workflow for its integration into drug development pipelines.

Core Properties and Specifications

Bis(m-PEG4)-N-OH is a hydrophilic linker characterized by two tetra-ethylene glycol chains attached to a central nitrogen atom, with one terminus bearing a hydroxyl group. This structure imparts aqueous solubility to the parent molecule, a critical attribute for enhancing the pharmacokinetic profiles of conjugated drugs.

Property	Value	Citation(s)
CAS Number	2182601-79-0	[1]
Molecular Weight	413.51283 Da	[1]
Molecular Formula	C18H39NO9	[1]
Description	A PEG linker with two PEG spacers connected by an -NOH group.	[1]
Appearance	Inquire with supplier	
Purity	Typically ≥95%	
Solubility	Soluble in water and most polar organic solvents	
Storage	Store at -20°C, desiccated	

Applications in Drug Development

The primary application of **Bis(m-PEG4)-N-OH** lies in its role as a flexible linker in the construction of complex biomolecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The terminal hydroxyl group allows for further chemical modification, enabling the attachment of a variety of functional moieties. The PEG chains contribute to improved solubility and can influence the stability and immunogenicity of the final conjugate.

Generalized Experimental Protocol: Bioconjugation

While specific experimental protocols for **Bis(m-PEG4)-N-OH** are not extensively detailed in publicly available literature, a generalized protocol for the activation of the terminal hydroxyl group and subsequent conjugation to a target protein is presented below. This protocol is based on standard bioconjugation techniques for similar hydroxyl-terminated PEG linkers and should be optimized for specific applications.

Objective: To conjugate **Bis(m-PEG4)-N-OH** to a target protein via the activation of its terminal hydroxyl group.

Materials:

- **Bis(m-PEG4)-N-OH**
- Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Quenching reagent (e.g., Tris buffer, glycine)
- Purification system (e.g., Size-Exclusion Chromatography)

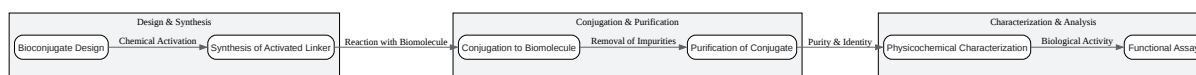
Procedure:

- Activation of **Bis(m-PEG4)-N-OH**:
 - Dissolve **Bis(m-PEG4)-N-OH** in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
 - Add the activating agent and the tertiary amine base in appropriate molar excess.
 - Stir the reaction at room temperature for a specified duration, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
 - Upon completion, the activated linker can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or used directly in the next step after solvent removal.
- Conjugation to Target Protein:
 - Dissolve the activated **Bis(m-PEG4)-N-OH** linker in a small amount of a water-miscible organic solvent (e.g., DMSO).
 - Add the solution of the activated linker to the protein solution in a dropwise manner while gently stirring.

- Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period. The optimal reaction time will depend on the protein and the desired degree of labeling.
- Quenching and Purification:
 - Add the quenching reagent to the reaction mixture to stop the conjugation reaction by consuming any unreacted activated linker.
 - Purify the resulting protein conjugate using a suitable chromatography technique, such as size-exclusion chromatography, to separate the labeled protein from unreacted linker and other byproducts.
- Characterization:
 - Characterize the final conjugate to determine the degree of labeling, purity, and integrity using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Logical Workflow for Bioconjugate Development

The development of a bioconjugate utilizing **Bis(m-PEG4)-N-OH** typically follows a structured workflow from initial design to final characterization.



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Caption: A logical workflow for the development of bioconjugates using **Bis(m-PEG4)-N-OH**.

This guide serves as a foundational resource for researchers and developers working with **Bis(m-PEG4)-N-OH**. For specific applications, further optimization and characterization will be necessary to achieve the desired therapeutic outcomes.

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References

- 1. benchchem.com [benchchem.com]
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